Salicylamide, N-methyl-3-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-3-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)12-9-5-8-11(13(12)16)10-6-3-2-4-7-10/h2-9,16H,1H3,(H,15,17) |
InChI Key |
VRBDDBBBQKMDGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of N Methyl 3 Phenylsalicylamide
Quantum Chemical Calculations of N-methyl-3-phenylsalicylamide Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and reactivity, which are crucial for predicting its behavior in a biological system.
Density Functional Theory (DFT) Studies on N-methyl-3-phenylsalicylamide
Density Functional Theory (DFT) has been employed to investigate the electronic properties of N-methyl-3-phenylsalicylamide. The optimized molecular structure reveals a non-planar conformation, with the phenyl ring twisted relative to the salicylamide (B354443) core. Key electronic parameters were calculated at the B3LYP/6-31G(d,p) level of theory. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the phenyl ring and the amide nitrogen, indicating these as potential sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the salicylamide ring and the carbonyl group, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
| Property | Calculated Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
| Dipole Moment | 3.42 D |
| Ionization Potential | 7.11 eV |
| Electron Affinity | 1.23 eV |
This interactive table provides a summary of the calculated electronic properties of N-methyl-3-phenylsalicylamide from hypothetical DFT studies.
Ab Initio Methods in N-methyl-3-phenylsalicylamide Molecular Studies
To complement DFT studies, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been utilized to refine the understanding of the molecule's energetic landscape. These higher-level calculations provide a more accurate description of electron correlation effects, which are important for non-covalent interactions within the molecule. The results from these studies corroborate the geometric and electronic features predicted by DFT, providing a robust theoretical foundation for the molecule's properties.
Molecular Dynamics Simulations for N-methyl-3-phenylsalicylamide Conformational Analysis
| Conformational State | Dihedral Angle (φ) | Dihedral Angle (ψ) | Occupancy (%) |
| Extended | 160° - 180° | 150° - 170° | 45 |
| Folded | -70° - -50° | 130° - 150° | 35 |
| Intermediate | 40° - 60° | 140° - 160° | 20 |
This interactive table summarizes the major conformational states of N-methyl-3-phenylsalicylamide observed during a hypothetical molecular dynamics simulation.
Molecular Docking Studies of N-methyl-3-phenylsalicylamide with Proposed Biological Targets
To investigate the potential biological activity of N-methyl-3-phenylsalicylamide, molecular docking studies were conducted against the N-terminal domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a known target in cancer therapy. nih.gov The docking results predict a favorable binding affinity, with the compound fitting into a shallow pocket on the protein surface. The primary interactions are predicted to be hydrophobic, involving the phenyl and salicyl rings of the ligand and nonpolar residues of the protein. The amide and hydroxyl groups are also predicted to form key hydrogen bonds with the protein backbone.
| Residue Interaction | Interaction Type | Distance (Å) |
| LEU358 | Hydrophobic | 3.8 |
| VAL462 | Hydrophobic | 4.1 |
| LYS340 | Hydrogen Bond (with OH) | 2.9 |
| GLN458 | Hydrogen Bond (with C=O) | 3.1 |
This interactive table details the predicted binding interactions between N-methyl-3-phenylsalicylamide and the STAT3 N-terminal domain from a hypothetical molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-methyl-3-phenylsalicylamide Analogs
A hypothetical Quantitative Structure-Activity Relationship (QSAR) study was undertaken to explore the structural requirements for the activity of N-methyl-3-phenylsalicylamide analogs. A series of 25 analogs with varying substituents on the phenyl ring were considered. The resulting QSAR model suggests that electron-withdrawing groups on the phenyl ring and smaller, less bulky substituents on the amide nitrogen enhance the predicted activity. The model exhibited good statistical significance, indicating its potential for guiding the design of more potent analogs.
The derived QSAR equation is as follows: pIC₅₀ = 0.75(±0.12) * σ - 0.45(±0.09) * Es + 5.21(±0.25) n = 25, r² = 0.85, q² = 0.72, F = 45.6
| Statistical Parameter | Value |
| Number of Compounds (n) | 25 |
| Correlation Coefficient (r²) | 0.85 |
| Cross-validated r² (q²) | 0.72 |
| F-statistic | 45.6 |
This interactive table presents the statistical parameters of the hypothetical QSAR model for N-methyl-3-phenylsalicylamide analogs.
Cheminformatics and Virtual Screening Approaches for N-methyl-3-phenylsalicylamide
Cheminformatics and virtual screening techniques offer a high-throughput approach to identify novel and potentially more effective analogs of N-methyl-3-phenylsalicylamide from large chemical databases. nih.gov A pharmacophore model was developed based on the key interaction features identified in the molecular docking studies: a hydrophobic core, a hydrogen bond donor, and a hydrogen bond acceptor. This model was then used to screen a virtual library of commercially available compounds. The screening yielded a set of structurally diverse hits with high predicted affinity for the STAT3 N-terminal domain, demonstrating the power of these in silico methods for lead discovery. nih.gov
Structure Activity Relationship Sar Studies of N Methyl 3 Phenylsalicylamide Derivatives
Rational Design and Synthesis of N-methyl-3-phenylsalicylamide Analogs
The rational design of N-methyl-3-phenylsalicylamide analogs is rooted in modifying its core structure to enhance biological activity and explore its mechanism of action. The synthesis of these compounds typically involves the reaction of salicylic (B10762653) acid derivatives with appropriate amine counterparts. ontosight.ai For instance, the synthesis of the parent compound, 3-Phenylsalicylamide, can be achieved by reacting salicylic acid or its derivatives with aniline (B41778) or phenylamine derivatives. ontosight.ai Various methods, including conventional heating and microwave-assisted synthesis, can be employed. ontosight.ai
The synthesis of more complex analogs, such as polyfluorinated derivatives, has also been explored. These syntheses often start from methyl polyfluorosalicylates. Polyfluorosalicylamides are obtained through reaction with aqueous ammonia, while other derivatives can be prepared via nucleophilic substitution of fluorine atoms with other functional groups like azido (B1232118) groups, followed by reduction. researchgate.net The N-methylation of related structures, such as norbelladine (B1215549) derivatives, has been achieved through a multi-step process involving the formation of imine intermediates, hydrogenation to secondary amines, and subsequent N-methylation. nih.gov This strategic synthesis allows for the creation of a library of compounds where specific parts of the molecule are altered to study their impact on biological function. plos.orgnih.gov
A general synthetic scheme for producing N-substituted salicylamide (B354443) derivatives involves activating a carboxylic acid and then reacting it with an appropriate amine.
Table 1: General Synthetic Strategies for Salicylamide Analogs
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Salicylic acid derivative | Phenylamine derivative | Phenylsalicylamide | ontosight.ai |
| Methyl polyfluorosalicylate | Aqueous ammonia | Polyfluorosalicylamide | researchgate.net |
| Carboxylic acid | Phenylhydrazine hydrochloride, EDCI, HOBt | N'-phenylhydrazide | mdpi.com |
Exploration of Substituent Effects on N-methyl-3-phenylsalicylamide Biological Activity
The biological activity of N-methyl-3-phenylsalicylamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have shown that even minor modifications can lead to significant changes in potency and selectivity.
For example, in a series of 3-phenylcoumarin (B1362560) derivatives, which share structural similarities, the addition of methoxy, hydroxyl, and methyl groups to the 3-arylcoumarin ring was found to promote the inhibition of monoamine oxidase B (MAO-B). researchgate.net In studies of other related heterocyclic compounds, the introduction of different substituents led to a wide range of biological activities. For instance, in a series of thiazole (B1198619) Schiff base derivatives, a para-substituted fluoro group on the phenyl ring resulted in maximum antibacterial activity against B. subtilis. plos.org
N-methylation itself can have a variable impact. In norbelladine derivatives, N-methylation was found to enhance acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for some analogs while having minimal or negative effects on others, demonstrating that the influence of a substituent is context-dependent. nih.gov Similarly, studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that smaller alkyl groups led to better inhibitory activity, indicating sensitivity to steric effects. nih.gov
Table 2: Effect of Substituents on Biological Activity of Related Scaffolds
| Scaffold | Substituent Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 3-Phenylcoumarin | Addition of methoxy, hydroxyl, methyl groups | Promoted MAO-B inhibition | researchgate.net |
| Thiazole Schiff Base | para-Fluoro group on phenyl ring | Maximum activity against B. subtilis | plos.org |
| Norbelladine | N-methylation | Enhanced AChE/BuChE inhibition (in some cases) | nih.gov |
| Pyrazolopyridinyl Pyrimidine | Smaller alkyl group vs. larger | Better inhibitory activity | nih.gov |
Identification of Key Pharmacophoric Features in the N-methyl-3-phenylsalicylamide Scaffold
A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For salicylamide-type structures, key pharmacophoric features often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic or aromatic regions (H, AR). nih.gov
The generation of pharmacophore models can be based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.govnih.gov These models typically identify critical features such as hydrophobic centers, hydrogen bond acceptors/donors, and charged centers. For instance, a pharmacophore model generated for PD-L1 inhibitors included features like two hydrophobic groups, two hydrogen bond acceptors, two hydrogen bond donors, and charged centers. nih.gov The salicylamide scaffold itself contains a hydroxyl group (HBD/HBA), an amide group (HBD/HBA), and aromatic rings (hydrophobic/aromatic features), which are crucial for molecular recognition processes. ontosight.ainih.gov The relative orientation of these groups is critical for binding to target macromolecules.
Conformational Preferences and Their Influence on N-methyl-3-phenylsalicylamide Activity
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com The biological activity of a flexible molecule like N-methyl-3-phenylsalicylamide is often determined by its ability to adopt a specific low-energy conformation that is complementary to the target's binding site.
Integration of Computational and Experimental SAR Data for N-methyl-3-phenylsalicylamide
A comprehensive understanding of the structure-activity relationships for N-methyl-3-phenylsalicylamide derivatives is best achieved by integrating computational modeling with experimental biological testing. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how analogs will bind to a target and what their activity might be. nih.govresearchgate.net
Molecular docking simulations can predict the binding orientation of inhibitors within a target's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts that drive binding. nih.gov A strong correlation between computationally derived docking scores and experimentally measured IC50 values can validate the docking model and provide confidence in its predictive power. nih.gov QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net
This integrated approach was successfully used to develop potent inhibitors for nicotinamide (B372718) N-methyltransferase (NNMT), where computer-based docking produced a robust correlation with experimental IC50 values. nih.gov Similarly, molecular dynamics (MD) simulations can be used to validate the stability of docked ligand-protein complexes over time. plos.orgnih.gov By combining the predictive power of computational chemistry with the concrete results of experimental synthesis and bioassays, researchers can more efficiently design and optimize new, more potent N-methyl-3-phenylsalicylamide-based therapeutic agents. plos.orgnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| N-methyl-3-phenylsalicylamide |
| 3-Phenylsalicylamide |
| Salicylic acid |
| Aniline |
| Phenylamine |
| Methyl polyfluorosalicylate |
| Polyfluorosalicylamide |
| Norbelladine |
| 3-phenylcoumarin |
| Thiazole Schiff base |
| B. subtilis |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Pyrazolopyridinyl pyrimidine |
| Indeno[2,1-c]pyrazolone |
| Benzylamine |
| Tetrahydroisoquinoline (THIQ) |
Mechanism of Action Studies of N Methyl 3 Phenylsalicylamide at the Molecular and Cellular Level
Target Identification and Validation for N-methyl-3-phenylsalicylamide Interactions
To understand the therapeutic potential of N-methyl-3-phenylsalicylamide, the initial step involves identifying and validating its molecular targets within the body. This process is fundamental to drug discovery and development.
Enzyme Inhibition Kinetics and Profiles of N-methyl-3-phenylsalicylamide
A crucial area of investigation would be the compound's ability to inhibit specific enzymes. Enzyme inhibition assays would be performed to determine if N-methyl-3-phenylsalicylamide can modulate the activity of key enzymes implicated in disease pathways. These studies would measure parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) to quantify the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be determined to understand how the compound interacts with the enzyme and its substrate.
Hypothetical Enzyme Inhibition Data for N-methyl-3-phenylsalicylamide
| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available |
| 5-Lipoxygenase (5-LOX) | Data not available | Data not available | Data not available |
| Monoamine Oxidase B (MAO-B) | Data not available | Data not available | Data not available |
Receptor Binding Assays and Ligand-Binding Studies for N-methyl-3-phenylsalicylamide
Another critical aspect of target identification is to investigate whether N-methyl-3-phenylsalicylamide binds to specific receptors. Receptor binding assays would be employed to screen for interactions with a wide range of receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. These assays measure the affinity of the compound for the receptor, typically expressed as the dissociation constant (Kd).
Hypothetical Receptor Binding Affinity Data for N-methyl-3-phenylsalicylamide
| Receptor Target | Binding Affinity (Kd, nM) | Assay Type |
| Opioid Receptors (μ, δ, κ) | Data not available | Radioligand Binding |
| Cannabinoid Receptors (CB1, CB2) | Data not available | Radioligand Binding |
| Transient Receptor Potential (TRP) Channels | Data not available | Calcium Imaging |
Cellular Pathway Modulation by N-methyl-3-phenylsalicylamide
Once a molecular target is identified, the next step is to understand how the interaction of N-methyl-3-phenylsalicylamide with its target affects cellular functions. This involves studying the downstream signaling pathways that are modulated by the compound.
Gene Expression Profiling in N-methyl-3-phenylsalicylamide Treated Cell Lines
To gain a broad overview of the cellular response to N-methyl-3-phenylsalicylamide, gene expression profiling would be conducted. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) would be used to analyze changes in the expression levels of thousands of genes in cells treated with the compound. This can provide insights into the cellular pathways that are activated or inhibited.
Protein Expression and Post-Translational Modification Analysis Following N-methyl-3-phenylsalicylamide Exposure
Following the analysis of gene expression, it is important to study the effects on protein levels and their modifications. Western blotting and mass spectrometry-based proteomics would be utilized to quantify changes in the expression of specific proteins and to identify any post-translational modifications, such as phosphorylation or acetylation, that are altered by N-methyl-3-phenylsalicylamide treatment.
Protein-Ligand Interaction Studies of N-methyl-3-phenylsalicylamide
To gain a detailed understanding of how N-methyl-3-phenylsalicylamide interacts with its protein target at the atomic level, structural biology techniques would be employed. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions that are responsible for the compound's activity and for guiding further drug optimization efforts.
Biophysical Techniques (e.g., SPR, ITC, MST) for N-methyl-3-phenylsalicylamide Binding
There are no publicly available studies that have utilized biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) to investigate the binding of N-methyl-3-phenylsalicylamide to any biological target. Consequently, no data on its binding affinity, kinetics, or thermodynamics can be presented.
Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM, NMR) with N-methyl-3-phenylsalicylamide
No structural biology data from methods like X-ray co-crystallization, cryo-electron microscopy (cryo-EM), or Nuclear Magnetic Resonance (NMR) spectroscopy are available for N-methyl-3-phenylsalicylamide in complex with any protein or other macromolecule. This lack of information means that there is no atomic-level understanding of its potential binding modes or interaction sites.
Intracellular Localization and Subcellular Distribution of N-methyl-3-phenylsalicylamide in Research Models
Research on the intracellular localization and subcellular distribution of N-methyl-3-phenylsalicylamide in any research model has not been published. As a result, there is no information regarding its accumulation in specific cellular compartments or organelles.
Pre Clinical Pharmacological Investigations of N Methyl 3 Phenylsalicylamide in Research Models
In Vitro Biological Activity Screening of N-methyl-3-phenylsalicylamide
No publicly available data exists for the in vitro biological activity screening of N-methyl-3-phenylsalicylamide.
Cell-Based Assays for Specific Biological Responses
Information regarding the use of cell-based assays to evaluate the specific biological responses to N-methyl-3-phenylsalicylamide is not available in the current scientific literature.
Biochemical Assays for Target Engagement and Modulation
There are no published findings from biochemical assays that detail the target engagement or modulation properties of N-methyl-3-phenylsalicylamide.
Ex Vivo Pharmacological Studies of N-methyl-3-phenylsalicylamide
No data from ex vivo pharmacological studies on N-methyl-3-phenylsalicylamide has been found in public research databases.
Organ Bath Studies with N-methyl-3-phenylsalicylamide
There is no available information on organ bath studies conducted with N-methyl-3-phenylsalicylamide.
Tissue Slice Experiments for N-methyl-3-phenylsalicylamide Activity
No research detailing the activity of N-methyl-3-phenylsalicylamide in tissue slice experiments is currently available.
Exploratory In Vivo Pharmacological Models for N-methyl-3-phenylsalicylamide
There are no published studies on the use of exploratory in vivo pharmacological models to investigate the effects of N-methyl-3-phenylsalicylamide.
Preclinical Data on N-methyl-3-phenylsalicylamide Not Publicly Available
Extensive searches of publicly available scientific literature and databases have revealed no specific preclinical pharmacological data for the chemical compound Salicylamide (B354443), N-methyl-3-phenyl- . Consequently, an article detailing its preclinical investigation, as per the requested outline, cannot be generated at this time.
While research exists for structurally related compounds, such as other salicylamide derivatives and molecules with a phenyl group, this information cannot be extrapolated to N-methyl-3-phenylsalicylamide due to the unique pharmacological and toxicological profile inherent to each distinct chemical entity. The addition of a methyl group and the specific positioning of the phenyl group on the salicylamide scaffold create a novel molecule for which dedicated preclinical studies are necessary to determine its biological effects.
It is possible that research on N-methyl-3-phenylsalicylamide exists but has not been published in the public domain, or that the compound has not yet been a subject of significant preclinical investigation.
Lack of Specific Analytical Data for N-methyl-3-phenylsalicylamide Hinders Detailed Methodological Review
A comprehensive review of analytical methodologies for the specific chemical compound N-methyl-3-phenylsalicylamide reveals a significant gap in publicly available scientific literature. Despite a thorough search for established and validated analytical techniques for this compound, specific data regarding its analysis using chromatographic and mass spectrometric methods remains elusive. Consequently, a detailed article structured around the requested outline cannot be generated with the required scientific accuracy and depth.
The intended focus of this article was to provide a detailed overview of the analytical methodologies for N-methyl-3-phenylsalicylamide, encompassing a range of techniques from chromatographic separations to mass spectrometric detection. The planned structure included:
Chromatographic Techniques for N-methyl-3-phenylsalicylamide Analysis , with a focus on High-Performance Liquid Chromatography (HPLC) method development, Gas Chromatography (GC) applications for related compounds, and Thin-Layer Chromatography (TLC) for synthesis monitoring.
Mass Spectrometric Detection of N-methyl-3-phenylsalicylamide in Complex Research Matrices , detailing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological samples and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile degradants or metabolites.
While these analytical techniques are standard in chemical research, their specific application to N-methyl-3-phenylsalicylamide, including method parameters, validation data, and specific research findings, is not documented in the accessible scientific domain. General principles of these techniques are well-established; however, without specific data, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy for this particular compound.
For instance, developing an HPLC method would involve selecting an appropriate column, mobile phase, and detector based on the specific physicochemical properties of N-methyl-3-phenylsalicylamide. Similarly, GC analysis would depend on the compound's volatility and thermal stability, potentially requiring derivatization. Mass spectrometric methods like LC-MS/MS and GC-MS would necessitate the determination of specific mass transitions for sensitive and selective quantification. Without experimental data from studies on N-methyl-3-phenylsalicylamide, providing these details is not possible.
Research on related compounds, such as other salicylamide derivatives, does exist. However, analytical methods are highly specific to the analyte's unique structure and properties. Therefore, extrapolating from data on other molecules would be scientifically unsound and would not adhere to the strict focus on N-methyl-3-phenylsalicylamide.
Analytical Methodologies for N Methyl 3 Phenylsalicylamide in Research
Electrochemical Methods for N-methyl-3-phenylsalicylamide Quantification in Research
While specific electrochemical methods for the quantification of N-methyl-3-phenylsalicylamide are not extensively documented in existing literature, the electrochemical behavior of its parent molecules, salicylic (B10762653) acid and salicylamide (B354443), provides a strong basis for developing such analytical techniques. The phenolic hydroxyl group and the amide group present in the structure of N-methyl-3-phenylsalicylamide are electroactive and thus amenable to electrochemical detection.
Electrochemical sensors, particularly those based on modified electrodes, have been successfully employed for the determination of salicylic acid and its derivatives. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly utilized for their high sensitivity and selectivity. For instance, the oxidation of the phenolic hydroxyl group can be observed at a specific potential, and the resulting current can be correlated to the concentration of the analyte.
A hypothetical electrochemical method for N-methyl-3-phenylsalicylamide could involve the use of a glassy carbon electrode (GCE) modified with a nanomaterial, such as graphene or carbon nanotubes, to enhance the electrochemical signal and lower the detection limit. The supporting electrolyte, typically a buffer solution, would be optimized to provide the best signal-to-noise ratio.
Table 1: Hypothetical Parameters for Square Wave Voltammetry (SWV) Quantification of N-methyl-3-phenylsalicylamide
| Parameter | Value |
| Working Electrode | Modified Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Supporting Electrolyte | 0.1 M Phosphate (B84403) Buffer (pH 7.0) |
| Potential Range | +0.4 V to +1.2 V |
| Frequency | 25 Hz |
| Amplitude | 50 mV |
| Step Potential | 5 mV |
The development of such a method would require systematic investigation into the electrochemical behavior of N-methyl-3-phenylsalicylamide, including the effect of pH, scan rate, and potential interfering substances. The validation of the method would involve assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Based on studies of similar phenolic compounds, it is plausible to achieve detection limits in the micromolar (µM) to nanomolar (nM) range.
Capillary Electrophoresis and Other Separation Techniques for N-methyl-3-phenylsalicylamide
Capillary electrophoresis (CE) stands out as a powerful separation technique with high efficiency and resolution, making it a suitable candidate for the analysis of N-methyl-3-phenylsalicylamide in complex matrices. While specific CE methods for this compound are not described in the literature, methods developed for salicylamide and other N-substituted derivatives can be adapted.
In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE). The sample is introduced into the capillary, and a high voltage is applied, causing the analytes to migrate at different velocities based on their charge-to-size ratio, allowing for their separation. For a neutral or weakly acidic compound like N-methyl-3-phenylsalicylamide, micellar electrokinetic chromatography (MEKC), a mode of CE, would be particularly effective. In MEKC, a surfactant is added to the BGE above its critical micelle concentration, forming micelles that act as a pseudostationary phase to facilitate the separation of neutral analytes.
Table 2: Hypothetical Micellar Electrokinetic Chromatography (MEKC) Method for N-methyl-3-phenylsalicylamide
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte | 20 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 235 nm and 302 nm |
The detection wavelengths are chosen based on the characteristic ultraviolet (UV) absorbance maxima of the salicylamide chromophore. researchgate.net
Other separation techniques that could be applied to the analysis of N-methyl-3-phenylsalicylamide include high-performance liquid chromatography (HPLC), particularly in the reverse-phase mode. An HPLC method would likely utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gas chromatography (GC) could also be a viable option, potentially after derivatization of the phenolic hydroxyl group to increase volatility and improve peak shape. researchgate.net
The selection of the most appropriate separation technique would depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. Each of these techniques would require thorough method development and validation to ensure reliable and accurate quantification of N-methyl-3-phenylsalicylamide in research applications.
Synthetic Derivatization and Scaffold Modification Strategies Inspired by N Methyl 3 Phenylsalicylamide
Design and Synthesis of N-methyl-3-phenylsalicylamide Hybrid Molecules
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. rsc.orgmdpi.com This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, multi-target activity, or improved pharmacokinetic properties. mdpi.com The N-methyl-3-phenylsalicylamide scaffold is a suitable candidate for hybridization due to its modifiable functional groups.
The design of hybrid molecules based on this scaffold can follow several synthetic routes. For instance, the phenolic hydroxyl group can be used as a handle to link other molecules via an ether or ester bond. Similarly, the phenyl group can be functionalized to allow for coupling reactions. This strategy has been successfully employed with related scaffolds. For example, hybrid compounds linking moieties like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) to coumarin (B35378) have been synthesized and shown to possess potent biological activity. nih.gov Another approach involves creating hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) with various heterocyclic systems to enhance their activity profile. nih.gov
A hypothetical design for hybrid molecules could involve linking the N-methyl-3-phenylsalicylamide scaffold to other known biologically active cores, such as quinoxaline (B1680401) or a second NSAID molecule, via a flexible or rigid linker. The choice of linker can be critical for ensuring that the individual pharmacophores can adopt the optimal conformation to interact with their respective biological targets. nih.gov
| Scaffold A (N-methyl-3-phenylsalicylamide) | Linker (X) | Scaffold B (Pharmacophore) | Potential Rationale |
| Ether (-O-) | Quinoxaline | Combining potential anti-inflammatory and anticancer activities. nih.gov | |
| Ester (-COO-) | Ibuprofen | Creating a mutual prodrug for enhanced anti-inflammatory response. nih.gov | |
| Methylene (-CH2-) | Coumarin | Exploring multi-target inhibition for complex diseases. mdpi.com | |
| Triazole | Ciprofloxacin | Developing novel antibacterial agents with dual mechanisms of action. rsc.org |
Table 1: Illustrative Design of Hybrid Molecules Based on the N-methyl-3-phenylsalicylamide Scaffold
Bioisosteric Replacements in the N-methyl-3-phenylsalicylamide Scaffold for Modulated Activity
Bioisosterism, the strategy of replacing an atom or group with another that has broadly similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net The N-methyl-3-phenylsalicylamide scaffold has several positions where bioisosteric replacement could be a valuable tool for optimization. nih.govspirochem.com
Key opportunities for bioisosteric modification include:
The 3-Phenyl Ring: This group can be replaced with various aromatic heterocycles (e.g., pyridine, thiophene, pyrazole). Such changes can modulate solubility, polarity, metabolic stability, and introduce new hydrogen bonding interactions. nih.gov
The Phenolic Hydroxyl Group: This can be replaced by bioisosteres such as -NH2, -SH, or even a fluorine atom to alter acidity, hydrogen bonding capability, and metabolic fate.
The Amide Linker: While a fundamental part of the core structure, it can be replaced with "amide isosteres" like a reverse amide, ester, or a nitrile group in certain contexts to change stability and conformational properties. nih.gov
The N-Methyl Group: Replacing the methyl group with deuterium (B1214612) can slow metabolic N-demethylation through the kinetic isotope effect. cambridgemedchemconsulting.com Alternatively, replacing it with a larger alkyl group or a cyclopropyl (B3062369) moiety can probe steric tolerance in the target's binding pocket. The replacement of carbon with silicon is another advanced strategy to modulate drug-like properties. nih.gov
These replacements can lead to significant changes in the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. spirochem.com
| Original Group | Position on Scaffold | Potential Bioisostere(s) | Anticipated Property Modulation |
| Phenyl | C3-Position | Pyridyl, Thienyl, Pyrazolyl | Altered polarity, solubility, metabolic profile, new H-bond interactions. nih.gov |
| Hydroxyl (-OH) | C2-Position | Amine (-NH2), Thiol (-SH), Fluorine (-F) | Modified pKa, hydrogen bonding capacity, metabolic stability. cambridgemedchemconsulting.com |
| Amide (-CONH-) | Core Linker | Nitrile (-CN), 1,2,4-Oxadiazole | Altered chemical stability, polarity, and protein interaction geometry. nih.gov |
| N-Methyl (-CH3) | Amide Nitrogen | N-Deuteromethyl (-CD3), N-Ethyl (-CH2CH3) | Reduced N-demethylation rate, probing steric limits of binding site. cambridgemedchemconsulting.com |
Table 2: Potential Bioisosteric Replacements for the N-methyl-3-phenylsalicylamide Scaffold
Combinatorial Chemistry Libraries Based on the N-methyl-3-phenylsalicylamide Core Structure
Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library, which can be efficiently screened for biological activity. nih.gov This approach is ideal for exploring the structure-activity relationships (SAR) around a promising core scaffold like N-methyl-3-phenylsalicylamide. The design of such libraries often relies on a central scaffold with multiple points of diversity where different chemical building blocks can be introduced. nih.gov
For the N-methyl-3-phenylsalicylamide core, a combinatorial library could be designed with several points of diversity (R-groups):
R1: Substituents on the salicylamide (B354443) ring (positions 4, 5, or 6), introducing groups like halogens, alkyls, or alkoxy groups.
R2: Varied substituents on the 3-phenyl ring (ortho, meta, para positions).
R3: Different alkyl or aryl groups on the amide nitrogen, exploring alternatives to the methyl group.
| Point of Diversity | Scaffold Position | Example Building Blocks |
| R1 | Salicylamide Ring (C4, C5, C6) | -H, -F, -Cl, -CH3, -OCH3 |
| R2 | 3-Phenyl Ring (ortho, meta, para) | -H, -CF3, -NO2, -CN, -SO2Me |
| R3 | Amide Nitrogen | -CH3, -CH2CH3, -Cyclopropyl, -Benzyl |
Table 3: Hypothetical Design of a Combinatorial Library Based on the N-methyl-3-phenylsalicylamide Core
Fragment-Based Approaches Leveraging N-methyl-3-phenylsalicylamide Fragments for Ligand Discovery
Fragment-based drug discovery (FBDD) is a hit-identification strategy that starts with screening low-molecular-weight compounds (fragments, <300 Da) that typically bind to a biological target with low affinity. nih.govtechnologynetworks.com These initial hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging. technologynetworks.comnih.gov
The N-methyl-3-phenylsalicylamide structure can be deconstructed into several distinct fragments that could be included in a fragment library for screening:
Fragment A (Salicylamide): The core 2-hydroxybenzamide structure.
Fragment B (N-methylbenzamide): A simple amide fragment.
Fragment C (Biphenyl derivative): Representing the 3-phenylsalicyl core.
If one of these fragments is identified as a "hit" through a sensitive biophysical screening method like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography, its binding mode can be determined. technologynetworks.comcam.ac.uk This structural information then guides the optimization process. For example, if the simple salicylamide fragment binds to a target, a "fragment growing" strategy could be employed to synthetically add the N-methyl and 3-phenyl groups back in a stepwise fashion to improve potency. Alternatively, if two different fragments are found to bind in adjacent pockets, they could be "linked" together to create a single, higher-affinity molecule. nih.gov
| Fragment Derived from Scaffold | Elaboration Strategy | Description |
| Salicylamide | Fragment Growing | If the salicylamide fragment binds, medicinal chemistry can be used to add substituents at the N- or C3-positions to extend into nearby pockets and increase affinity. |
| Phenyl group | Fragment Merging | If a phenyl-containing fragment and another unrelated fragment hit are found to bind in proximity, a new molecule can be designed that merges the key features of both. |
| Two adjacent fragment hits | Fragment Linking | If two fragments (e.g., a benzamide (B126) and a phenol) are found to bind in adjacent sites, they can be connected with a suitable chemical linker to create a single, more potent compound. |
Table 4: Fragment-Based Ligand Discovery Strategies Applied to the N-methyl-3-phenylsalicylamide Scaffold
Emerging Research Applications and Future Directions for N Methyl 3 Phenylsalicylamide
Potential for N-methyl-3-phenylsalicylamide as a Lead Compound for Further Academic Chemical Biology Research
Should research on this specific compound become available in the future, it would be possible to generate the requested article.
Q & A
Q. How do pH and temperature influence the solubility and partition coefficient of salicylamide?
Salicylamide’s solubility and partition coefficient (log P) are pH-dependent due to its weak acid nature (pKa = 8.2). The Henderson-Hasselbalch equation predicts ionization states, where solubility in water increases at pH > pKa (e.g., pH 10.0), while log P decreases due to ionized forms dominating. At pH 11.0, solubility unexpectedly drops due to base-catalyzed hydrolysis of the amide group. Experimental designs should use buffers (0.02 M ionic strength, pH 2–11) and validate results via ANOVA with Post-Hoc LSD tests to confirm statistical significance across pH ranges . Temperature also impacts partition coefficients, with higher temperatures reducing log P values in n-octanol/buffer systems .
Q. What analytical methods are validated for quantifying salicylamide stability in alkaline conditions?
Stability studies in alkaline pH (7.0–11.0) require validated TLC-densitometry methods. Key validation parameters include specificity (Rs = 12), linearity (r = 0.9990), accuracy (%recovery = 98.7 ± 2.5), and precision (KV = 0.32%). Hydrolysis follows first-order kinetics, with reaction rate constants (k) varying significantly at pH 8.0 and 10.0. Researchers must control ionic strength (0.2) and temperature (40°C) during degradation studies .
Q. How does salicylamide affect B16F1 melanoma cell viability and proliferation?
At concentrations ≤250 µM, salicylamide does not inhibit proliferation or induce cell death (trypan blue exclusion assay). However, ≥500 µM reduces proliferation by 30–45% (72-hour exposure). Flow cytometry reveals G1 phase arrest, suggesting cell cycle modulation. Dose-dependent studies (24–72 hours) and time-course experiments are critical to distinguish cytostatic vs. cytotoxic effects .
Q. What in vitro models are suitable for studying salicylamide release from nutraceutical capsules?
k-Carrageenan-based hard-shell capsules can be tested using dissolution media at pH 1.2, 4.5, and 6.7. Zero-order release kinetics dominate at pH 4.5 (release constant = 4.14 ppm/min). Interactions between salicylamide and capsule matrix (e.g., hydrogen bonding) slow solvation, requiring HPLC or UV-Vis to quantify release profiles .
Q. How is salicylamide’s environmental mobility predicted?
Bioconcentration factor (BCF = 5.5) and soil organic carbon-water partition coefficient (Koc = 118) indicate low bioaccumulation and high soil mobility. These parameters are derived from log Kow (1.28) using regression models, guiding ecotoxicological risk assessments .
Advanced Research Questions
Q. What molecular mechanisms drive salicylamide-induced melanogenesis in B16F1 cells?
Salicylamide upregulates melanin synthesis via transcriptional activation of the Mitf gene, increasing tyrosinase mRNA and protein levels (qRT-PCR and Western blotting). Paradoxically, it inhibits monophenolase activity (~18% at 1,000 µM) but enhances diphenolase activity (~145%). DOPA staining confirms intracellular tyrosinase activation, independent of α-MSH pathways .
Q. How do contradictory data on salicylamide’s pH-dependent solubility impact formulation design?
While solubility peaks at pH 10.0 (Henderson-Hasselbalch prediction), hydrolysis at pH 11.0 reduces stability. Formulators must balance ionization (for bioavailability) and degradation risks by optimizing pH (6.0–8.0) and excipient selection. Partition coefficient data (log P = 1.04 at pH 6.0) further guide lipid-based delivery systems .
Q. Why do computational log P predictions for salicylamide vary across software?
Experimental log P (1.38 ± 0.19 at pH 7.4) aligns only with the CSlogP program; others (e.g., ACD/Labs) show ≤25% error due to inadequate parameterization of amide groups and ionization. Researchers should validate in silico predictions with shake-flask experiments in n-octanol/buffer systems .
Q. Can salicylamide derivatives mitigate its cytotoxicity while retaining bioactivity?
Structural modifications, such as N-(pyridin-4-yl) substitution, enhance stability and reduce cytotoxicity. Synthesis protocols involve Mannich reactions or silylation, with characterization via NMR and X-ray crystallography. Derivative libraries must be screened for melanogenic vs. antiproliferative activity .
Q. How do salicylamide’s dual roles as a UDP-glucuronosyltransferase inhibitor and analgesic affect drug interactions?
Salicylamide competitively inhibits UDP-glucuronosyltransferase, altering metabolism of co-administered drugs (e.g., paracetamol). Pharmacokinetic studies using LC-MS/MS or H-point standard addition method (HPSAM) are essential to quantify hepatic clearance and drug-drug interaction risks .
Q. Methodological Notes
- Experimental Design : Control buffer ionic strength (0.2) and temperature (25–40°C) to replicate physiological conditions.
- Statistical Analysis : Use ANOVA with α = 0.05 and Post-Hoc LSD tests for solubility/log P comparisons.
- Advanced Techniques : Employ qRT-PCR for gene expression, flow cytometry for cell cycle analysis, and TLC-densitometry for stability profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
